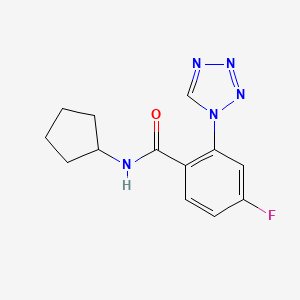

N-cyclopentyl-4-fluoro-2-(1H-tetrazol-1-yl)benzamide

Description

Properties

Molecular Formula |

C13H14FN5O |

|---|---|

Molecular Weight |

275.28 g/mol |

IUPAC Name |

N-cyclopentyl-4-fluoro-2-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C13H14FN5O/c14-9-5-6-11(12(7-9)19-8-15-17-18-19)13(20)16-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,16,20) |

InChI Key |

UHBFHTDVCQXHLN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=C(C=C(C=C2)F)N3C=NN=N3 |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand cellular processes and molecular interactions. Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent. Industry: It is utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or as a chemical reagent.

Comparison with Similar Compounds

Structural Analogues with Tetrazole Moieties

- N-[5-[(4-Fluorophenyl)methyl]-2-thiazolyl]-4-(1H-tetrazol-1-yl)benzamide (CAS: 887349-03-3): This compound replaces the cyclopentyl group with a thiazolyl substituent and includes a 4-fluorobenzyl moiety. The molecular formula (C18H13FN6OS) indicates higher sulfur content, which may affect solubility and redox properties compared to the target compound .

N-Substituted-2-(1H-tetrazol-1-yl)acetamides :

These derivatives, synthesized via optimized azide-based protocols (yields: 70–97%), share the tetrazole motif but lack the benzamide backbone. The acetamide linker in these compounds may confer greater conformational flexibility compared to the rigid benzamide scaffold in the target compound .

Benzamide Derivatives with Heterocyclic Substituents

- 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-2-yl)benzamides: These compounds feature an azetidinone ring instead of tetrazole. The β-lactam ring introduces strain and reactivity, contrasting with the planar tetrazole in the target compound.

N-Phenyl-2-(1H-pyrazol-1-yl)-4-(trifluoromethyl)benzamide :

This analogue substitutes tetrazole with a pyrazole ring. The trifluoromethyl group enhances electronegativity and metabolic stability, while the pyrazole offers hydrogen-bonding capabilities distinct from tetrazole’s dipole interactions .

Spectroscopic Analysis

- IR Spectroscopy :

The absence of a C=O band (1663–1682 cm⁻¹) in triazole-thiones differs from the target compound, where the benzamide carbonyl (≈1680 cm⁻¹) and tetrazole C=N (≈1600 cm⁻¹) would dominate. - NMR :

The cyclopentyl group’s protons (δ 1.5–2.5 ppm in ¹H-NMR) and tetrazole’s C=N (δ 145–150 ppm in ¹³C-NMR) provide distinct signatures compared to analogues with thiazole or pyrazole rings .

Data Tables

Table 1: Structural Comparison of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.